molecular formula C67H102N16O21 B10822582 H-Gly-Leu-Leu-Trp-Val-Glu-Val-Gly-Gly-Glu-Gly-Pro-Gly-Pro-Thr-OH

H-Gly-Leu-Leu-Trp-Val-Glu-Val-Gly-Gly-Glu-Gly-Pro-Gly-Pro-Thr-OH

Cat. No.: B10822582
M. Wt: 1467.6 g/mol
InChI Key: KKWBTFWTAVUNSC-NMUKIVKQSA-N
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Description

gG-2p20: is a peptide derived from glycoprotein G-2 of Herpes Simplex Virus-2 (HSV-2). Its sequence corresponds to amino acids 190–205 of this glycoprotein .

Preparation Methods

Synthetic Routes:: The synthetic route for gG-2p20 involves solid-phase peptide synthesis (SPPS). In SPPS, amino acids are sequentially added to a growing peptide chain anchored to a solid support. Protecting groups ensure selective coupling, and deprotection steps allow for subsequent additions. The final peptide is cleaved from the resin and purified.

Reaction Conditions::

    Coupling Reactions: Amino acids are coupled using reagents like N,N’-diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBt).

    Deprotection: Common protecting groups include Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl).

    Cleavage: The peptide is cleaved from the resin using trifluoroacetic acid (TFA).

Industrial Production:: While gG-2p20 is primarily synthesized in research laboratories, industrial-scale production is limited due to its specialized applications.

Chemical Reactions Analysis

Reactions::

Common Reagents::

    Phagocytic Activation: Involves cytokines and chemokines.

    NK Cell Function Reduction: Mechanisms may involve immune signaling pathways.

Major Products::

    Proinflammatory Response: Activation of immune cells and modulation of immune function.

Scientific Research Applications

gG-2p20 finds applications in:

    Immunology: Studying immune responses and inflammation.

    Virology: Investigating HSV-2 pathogenesis.

    Therapeutics: Potential as an immunomodulatory agent.

Mechanism of Action

The exact mechanism remains under investigation. gG-2p20 likely interacts with immune receptors, influencing immune cell behavior and cytokine production.

Comparison with Similar Compounds

While gG-2p20 is unique due to its viral origin, other proinflammatory peptides exist. Notable examples include:

    CCL2 (MCP-1): A chemokine involved in inflammation.

    IL-1β: A proinflammatory cytokine.

Properties

Molecular Formula

C67H102N16O21

Molecular Weight

1467.6 g/mol

IUPAC Name

(4S)-4-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-5-[[2-[(2S)-2-[[2-[(2S)-2-[[(1S,2R)-1-carboxy-2-hydroxypropyl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C67H102N16O21/c1-33(2)24-43(75-48(85)27-68)60(96)77-44(25-34(3)4)61(97)78-45(26-38-28-69-40-15-11-10-14-39(38)40)62(98)80-56(36(7)8)66(102)76-42(19-21-54(92)93)59(95)79-55(35(5)6)65(101)71-29-49(86)70-30-50(87)74-41(18-20-53(90)91)58(94)72-31-51(88)82-22-12-16-46(82)63(99)73-32-52(89)83-23-13-17-47(83)64(100)81-57(37(9)84)67(103)104/h10-11,14-15,28,33-37,41-47,55-57,69,84H,12-13,16-27,29-32,68H2,1-9H3,(H,70,86)(H,71,101)(H,72,94)(H,73,99)(H,74,87)(H,75,85)(H,76,102)(H,77,96)(H,78,97)(H,79,95)(H,80,98)(H,81,100)(H,90,91)(H,92,93)(H,103,104)/t37-,41+,42+,43+,44+,45+,46+,47+,55+,56+,57+/m1/s1

InChI Key

KKWBTFWTAVUNSC-NMUKIVKQSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)CN)O

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NC(CCC(=O)O)C(=O)NCC(=O)N3CCCC3C(=O)NCC(=O)N4CCCC4C(=O)NC(C(C)O)C(=O)O)NC(=O)CN

Origin of Product

United States

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